molecular formula C21H34O3 B055126 (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one CAS No. 115376-32-4

(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one

Cat. No. B055126
M. Wt: 334.5 g/mol
InChI Key: YXNQMYYPGYBXJH-JMCPUQKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one, also known as HNK, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. HNK belongs to the family of tetrahydrocannabinol (THC) analogs, which are compounds that mimic the effects of THC, the active ingredient in cannabis.

Mechanism Of Action

(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in regulating various physiological processes such as pain, inflammation, and appetite. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to have a higher affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in modulating immune responses.

Biochemical And Physiological Effects

(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to have various biochemical and physiological effects in scientific research studies. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages And Limitations For Lab Experiments

One advantage of using (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one in lab experiments is its high potency and selectivity for the CB2 receptor, which allows for more precise targeting of immune cells. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one also has low toxicity and is well-tolerated in animal models. However, one limitation of using (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one. One area of interest is its potential use as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to have anti-inflammatory effects. Another area of interest is its potential use as an anticancer agent, as (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to optimize the synthesis and formulation of (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one for use in clinical settings.

Synthesis Methods

(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one can be synthesized through several methods, including the condensation of 4-methylpent-3-en-2-one with 2,3-dimethyl-1,3-butadiene followed by reduction with sodium borohydride. Another method involves the reduction of 2-(4-methylpent-3-enyl)cyclohexanone with lithium aluminum hydride. These methods have been optimized to produce high yields of (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one with good purity.

Scientific Research Applications

(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has been studied for its potential therapeutic properties in various scientific research studies. One study found that (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study showed that (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has neuroprotective effects by reducing oxidative stress and inflammation in the brain. (4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

CAS RN

115376-32-4

Product Name

(4As,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

(4aS,5S,8aS)-8a-(1,3-dioxolan-2-yl)-2,5-dimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one

InChI

InChI=1S/C21H34O3/c1-15(2)7-5-10-20(4)11-6-12-21(19-23-13-14-24-19)17(20)9-8-16(3)18(21)22/h7,16-17,19H,5-6,8-14H2,1-4H3/t16?,17-,20+,21+/m0/s1

InChI Key

YXNQMYYPGYBXJH-JMCPUQKHSA-N

Isomeric SMILES

CC1CC[C@H]2[C@](CCC[C@@]2(C1=O)C3OCCO3)(C)CCC=C(C)C

SMILES

CC1CCC2C(CCCC2(C1=O)C3OCCO3)(C)CCC=C(C)C

Canonical SMILES

CC1CCC2C(CCCC2(C1=O)C3OCCO3)(C)CCC=C(C)C

synonyms

(4aS)-8aβ-(1,3-Dioxolan-2-yl)octahydro-2,5-dimethyl-5α-(4-methyl-3-pentenyl)-1(2H)-naphthalenone

Origin of Product

United States

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